molecular formula C10H9N5OS B3146093 3-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 588719-28-2

3-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Cat. No.: B3146093
CAS No.: 588719-28-2
M. Wt: 247.28 g/mol
InChI Key: XCPMOSUNMGZQHY-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a complex organic compound characterized by its unique molecular structure. This compound belongs to the triazolothiadiazole class, which is known for its diverse biological and chemical properties.

Biochemical Analysis

Biochemical Properties

3-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily inhibitory, where the compound binds to the active sites of these enzymes, preventing their normal function. This inhibition can lead to various therapeutic effects, such as reducing inflammation or slowing down the progression of certain diseases .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MDA-MB-231 . This compound influences cell signaling pathways, including the upregulation of p53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating Bcl2 levels . These changes lead to programmed cell death, making it a potential candidate for cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as PARP-1 and EGFR, inhibiting their activity . This binding prevents the enzymes from performing their normal functions, leading to the accumulation of DNA damage in cancer cells and ultimately inducing apoptosis. Additionally, the compound’s ability to modulate gene expression further enhances its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its degradation products can also exhibit biological activity . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of target enzymes and prolonged therapeutic effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects with minimal toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound’s metabolites can also exhibit biological activity, contributing to its overall pharmacological profile . Understanding these metabolic pathways is essential for predicting the compound’s behavior in vivo and optimizing its therapeutic use.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its therapeutic effects . These distribution patterns are crucial for understanding its pharmacokinetics and optimizing its clinical use.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus . It can interact with various organelles, including the mitochondria, where it influences cellular metabolism and apoptosis . The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Condensation Reactions: These reactions often involve the condensation of hydrazine derivatives with appropriate carboxylic acids or their derivatives.

  • Cyclization Reactions: Cyclization steps are crucial to form the triazolothiadiazole core structure.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. Continuous flow chemistry and automated synthesis platforms are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution Reactions: Substitution reactions can involve the replacement of functional groups on the compound with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

  • Substitution: Halogenating agents, nucleophiles, and polar aprotic solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

  • Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

3-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • 3-(4-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

  • 3-(2,4-Dihydroxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

  • 3-(p-Tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

These compounds share the triazolothiadiazole core but differ in the substituents on the phenyl ring, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5OS/c1-16-7-4-2-3-6(5-7)8-12-13-10-15(8)14-9(11)17-10/h2-5H,1H3,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPMOSUNMGZQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
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3-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
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3-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
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3-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Reactant of Route 5
3-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Reactant of Route 6
3-(3-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

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